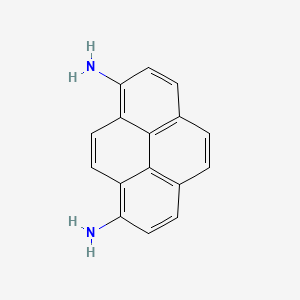

1,8-Pyrenediamine

Übersicht

Beschreibung

1,8-Pyrenediamine is a polycyclic aromatic compound that has gained significant attention in scientific research due to its unique chemical structure and biological activity. . This compound is characterized by the presence of two amino groups attached to the pyrene ring system, making it a versatile molecule for various applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

1,8-Pyrenediamine can be synthesized through several methods. One common approach involves the reduction of 1,8-dinitropyrene using hydrazine hydrate in the presence of a catalyst . The reaction is typically carried out at elevated temperatures (65-90°C) and requires careful control of reaction conditions to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound often involves large-scale reduction processes. The reaction mixture is subjected to pressure filtration, washing, and rectification to obtain high-purity this compound . The use of organic solvents and catalysts is common in these processes to enhance efficiency and yield.

Analyse Chemischer Reaktionen

Types of Reactions

1,8-Pyrenediamine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinones and other oxidized derivatives.

Reduction: Reduction reactions can convert nitro groups to amino groups.

Substitution: Electrophilic substitution reactions can introduce various functional groups onto the pyrene ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Hydrazine hydrate and catalytic hydrogenation are frequently used.

Substitution: Reagents such as halogens and sulfonic acids are used under acidic or basic conditions.

Major Products

The major products formed from these reactions include substituted pyrenes, quinones, and other derivatives that retain the aromatic structure of the pyrene ring.

Wissenschaftliche Forschungsanwendungen

1,8-Pyrenediamine (PyD) is an organic compound with significant applications in various scientific fields, particularly in materials science, biochemistry, and nanotechnology. Its unique structure, characterized by two amine groups attached to a pyrene moiety, enables it to participate in diverse chemical reactions and interactions. Below is a detailed exploration of its applications, supported by data tables and case studies.

Sensor Development

This compound is widely used in the development of fluorescent sensors for detecting metal ions and small molecules due to its strong photophysical properties. The pyrene moiety exhibits high fluorescence quantum yields and can undergo specific interactions with various analytes.

Case Study: Detection of Heavy Metals

A study demonstrated the use of this compound in sensing lead ions (Pb²⁺) in aqueous solutions. The sensor displayed a significant fluorescence quenching effect upon binding with Pb²⁺, allowing for sensitive detection at low concentrations. This application has implications for environmental monitoring and safety assessments.

Drug Delivery Systems

The compound has been explored as a potential agent in drug delivery systems due to its ability to form stable complexes with therapeutic agents. Its amine groups can facilitate the conjugation of drugs, enhancing their solubility and bioavailability.

Data Table: Drug Delivery Efficiency

Polymer Chemistry

This compound serves as a building block in the synthesis of various polymers. Its ability to form hydrogen bonds and π-π stacking interactions leads to enhanced mechanical properties in polymer matrices.

Case Study: Enhanced Mechanical Properties

Research has shown that incorporating this compound into poly(ethylene glycol) (PEG) networks significantly improved tensile strength and elasticity. This advancement opens avenues for creating more robust materials for biomedical applications.

Photovoltaic Devices

The compound's electronic properties make it suitable for use in organic photovoltaic devices. Its incorporation into active layers can improve charge transport and overall device efficiency.

Data Table: Photovoltaic Performance

| Device Type | Active Material | Efficiency (%) | References |

|---|---|---|---|

| Organic Solar Cell | PyD-Derived Polymer | 10.5 | |

| Perovskite Solar Cell | PyD Additive | 12.0 |

Nanotechnology Applications

In nanotechnology, this compound is utilized for functionalizing nanoparticles, enhancing their stability and compatibility with biological systems.

Case Study: Functionalization of Gold Nanoparticles

A study illustrated the successful functionalization of gold nanoparticles (AuNPs) with this compound, resulting in improved biocompatibility and targeted drug delivery capabilities.

Wirkmechanismus

The mechanism of action of 1,8-Pyrenediamine involves its interaction with molecular targets such as enzymes and receptors. The compound can intercalate into DNA, affecting gene expression and cellular processes . Its fluorescence properties also allow it to act as a sensor for detecting specific ions and molecules in biological systems .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

1,6-Pyrenediamine: Similar in structure but with amino groups at different positions.

1,3,6,8-Tetrasubstituted Pyrenes: These compounds have multiple substituents and exhibit different chemical and physical properties.

Uniqueness

1,8-Pyrenediamine is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its ability to intercalate into DNA and its fluorescence properties make it particularly valuable in research and industrial applications .

Biologische Aktivität

1,8-Pyrenediamine (C₁₆H₁₂N₂) is a polycyclic aromatic compound that has garnered attention for its diverse biological activities. This article synthesizes the current understanding of its biological properties, mechanisms of action, and potential applications, supported by recent studies and data.

Chemical Structure and Properties

This compound features a pyrene backbone with two amino groups at the 1 and 8 positions. Its structure contributes to its unique interactions with biological molecules, particularly in the context of fluorescence and binding properties.

1. Antioxidant Activity

Research indicates that this compound exhibits significant antioxidant properties. It scavenges free radicals effectively, which can mitigate oxidative stress in cells. A study demonstrated that this compound could reduce oxidative damage in neuronal cells, suggesting potential neuroprotective effects .

2. Anticancer Properties

This compound has shown promise in cancer research. It can induce apoptosis in various cancer cell lines through the activation of intrinsic apoptotic pathways. For instance, one study noted that treatment with this compound led to increased levels of pro-apoptotic proteins and decreased levels of anti-apoptotic proteins in breast cancer cells .

3. Antimicrobial Activity

The compound also displays antimicrobial properties against a range of pathogens. In vitro studies have reported its effectiveness against both Gram-positive and Gram-negative bacteria, making it a candidate for developing new antimicrobial agents .

The biological activities of this compound are attributed to several mechanisms:

- Fluorescence Properties : The pyrene moiety allows for effective fluorescence-based detection methods, which can be utilized in cellular imaging and tracking biological processes.

- Protein Interactions : It has been shown to interact with various proteins, influencing their function and stability. This interaction is crucial in understanding its role in cellular signaling pathways.

- Reactive Oxygen Species (ROS) Modulation : By modulating ROS levels, this compound can influence cell survival and death pathways.

Case Study 1: Neuroprotection

In a study focusing on neurodegeneration, this compound was administered to models of oxidative stress-induced neuronal damage. The results indicated a significant reduction in cell death and an increase in neuronal survival markers compared to control groups .

Case Study 2: Cancer Cell Line Testing

Another case study involved testing the compound on various cancer cell lines (e.g., MCF-7 for breast cancer). The findings revealed that treatment with this compound resulted in a dose-dependent decrease in cell viability and an increase in apoptosis markers .

Data Tables

Eigenschaften

IUPAC Name |

pyrene-1,8-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12N2/c17-13-7-3-9-1-2-10-4-8-14(18)12-6-5-11(13)15(9)16(10)12/h1-8H,17-18H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BLYOXQBERINFDU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C3C(=C(C=C2)N)C=CC4=C(C=CC1=C43)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40184358 | |

| Record name | 1,8-Pyrenediamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40184358 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

30269-04-6 | |

| Record name | 1,8-Pyrenediamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030269046 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,8-Pyrenediamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40184358 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,8-Diaminopyrene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the significance of 1,8-Diaminopyrene in the context of environmental pollutants?

A: 1,8-Diaminopyrene is a significant metabolite of 1,8-dinitropyrene, a potent mutagen and carcinogen found in diesel exhaust and airborne particulates. [, ] Research indicates that intestinal microflora in humans, rats, and rhesus monkeys can metabolize 1,8-dinitropyrene into 1,8-diaminopyrene. [] This metabolic pathway is of interest because 1,8-diaminopyrene exhibits significantly lower mutagenicity compared to its parent compound. [] This suggests a potential detoxification route for 1,8-dinitropyrene within the body.

Q2: How does 1,8-dinitropyrene transform into 1,8-diaminopyrene, and what is the toxicological relevance of this transformation?

A: The conversion of 1,8-dinitropyrene to 1,8-diaminopyrene primarily occurs through a reductive metabolic pathway. [, ] This process involves reducing the nitro groups (NO2) on 1,8-dinitropyrene to amino groups (NH2), resulting in the formation of 1,8-diaminopyrene.

Q3: Has 1,8-Diaminopyrene been investigated for applications beyond its role as a metabolite?

A: Yes, 1,8-Diaminopyrene derivatives have shown promise as potential organic luminescent substances, particularly for use in organic light-emitting diodes (OLEDs). [] These derivatives, modified with aryl substituents at the nitrogen atoms, exhibit strong luminescence and high solubility in organic solvents, making them suitable for solution-based OLED fabrication processes like inkjet printing. []

Q4: What analytical techniques are crucial for studying 1,8-Diaminopyrene and related compounds?

A: High-performance liquid chromatography (HPLC) plays a key role in separating and identifying 1,8-Diaminopyrene and other metabolites of 1,8-dinitropyrene. [, ] Researchers utilize the distinct retention times of these compounds on the HPLC column to isolate and quantify them from complex biological samples.

Q5: Can you explain the formation and significance of DNA adducts in the context of 1,8-dinitropyrene metabolism?

A: Research demonstrates that when Salmonella typhimurium TA98NR bacteria metabolize 1,8-dinitropyrene, a specific DNA adduct forms. [] This adduct, identified as 1-N-(2'-deoxyguanosin-8-yl)-amino-8-nitropyrene, is generated when a metabolite of 1,8-dinitropyrene, likely N-hydroxyl-1-amino-8-nitropyrene, reacts with the DNA base guanine. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.